Cas no 2227799-01-9 ((2S)-2-(5-chloro-2-methoxyphenyl)oxirane)
(2S)-2-(5-chloro-2-methoxyphenyl)oxirane Chemical and Physical Properties
Names and Identifiers
-
- (2S)-2-(5-chloro-2-methoxyphenyl)oxirane
- SCHEMBL20855751
- EN300-1975789
- 2227799-01-9
-
- Inchi: 1S/C9H9ClO2/c1-11-8-3-2-6(10)4-7(8)9-5-12-9/h2-4,9H,5H2,1H3/t9-/m1/s1
- InChI Key: WSNGHVJAFNQEJQ-SECBINFHSA-N
- SMILES: ClC1C=CC(=C(C=1)[C@H]1CO1)OC
Computed Properties
- Exact Mass: 184.0291072g/mol
- Monoisotopic Mass: 184.0291072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 21.8Ų
(2S)-2-(5-chloro-2-methoxyphenyl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1975789-0.05g |
(2S)-2-(5-chloro-2-methoxyphenyl)oxirane |
2227799-01-9 | 0.05g |
$768.0 | 2023-09-16 | ||
| Enamine | EN300-1975789-0.1g |
(2S)-2-(5-chloro-2-methoxyphenyl)oxirane |
2227799-01-9 | 0.1g |
$804.0 | 2023-09-16 | ||
| Enamine | EN300-1975789-0.25g |
(2S)-2-(5-chloro-2-methoxyphenyl)oxirane |
2227799-01-9 | 0.25g |
$840.0 | 2023-09-16 | ||
| Enamine | EN300-1975789-0.5g |
(2S)-2-(5-chloro-2-methoxyphenyl)oxirane |
2227799-01-9 | 0.5g |
$877.0 | 2023-09-16 | ||
| Enamine | EN300-1975789-1.0g |
(2S)-2-(5-chloro-2-methoxyphenyl)oxirane |
2227799-01-9 | 1g |
$1543.0 | 2023-05-31 | ||
| Enamine | EN300-1975789-2.5g |
(2S)-2-(5-chloro-2-methoxyphenyl)oxirane |
2227799-01-9 | 2.5g |
$1791.0 | 2023-09-16 | ||
| Enamine | EN300-1975789-5.0g |
(2S)-2-(5-chloro-2-methoxyphenyl)oxirane |
2227799-01-9 | 5g |
$4475.0 | 2023-05-31 | ||
| Enamine | EN300-1975789-10.0g |
(2S)-2-(5-chloro-2-methoxyphenyl)oxirane |
2227799-01-9 | 10g |
$6635.0 | 2023-05-31 | ||
| Enamine | EN300-1975789-1g |
(2S)-2-(5-chloro-2-methoxyphenyl)oxirane |
2227799-01-9 | 1g |
$914.0 | 2023-09-16 | ||
| Enamine | EN300-1975789-5g |
(2S)-2-(5-chloro-2-methoxyphenyl)oxirane |
2227799-01-9 | 5g |
$2650.0 | 2023-09-16 |
(2S)-2-(5-chloro-2-methoxyphenyl)oxirane Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on (2S)-2-(5-chloro-2-methoxyphenyl)oxirane
Research Briefing on (2S)-2-(5-chloro-2-methoxyphenyl)oxirane (CAS: 2227799-01-9) in Chemical Biology and Pharmaceutical Applications
The compound (2S)-2-(5-chloro-2-methoxyphenyl)oxirane (CAS: 2227799-01-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug synthesis and its unique biological activities. This briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, pharmacological properties, and applications in drug discovery.
Recent studies have highlighted the role of (2S)-2-(5-chloro-2-methoxyphenyl)oxirane as a key chiral building block in the synthesis of biologically active molecules. Its epoxide functionality and stereochemical configuration make it particularly valuable for the development of enantioselective pharmaceuticals. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel β-adrenergic receptor antagonists, showcasing its potential in cardiovascular drug development.
In terms of pharmacological activity, preliminary in vitro studies have revealed that (2S)-2-(5-chloro-2-methoxyphenyl)oxirane exhibits moderate inhibitory effects on certain cytochrome P450 enzymes, suggesting possible applications in drug-drug interaction studies. However, further investigation is needed to fully characterize its metabolic profile and potential toxicological implications.
The synthetic routes to (2S)-2-(5-chloro-2-methoxyphenyl)oxirane have been optimized in recent years, with several research groups reporting improved yields and enantiomeric purity. A 2022 publication in Organic Process Research & Development described a scalable asymmetric epoxidation method that achieves >98% ee, addressing previous challenges in large-scale production of this chiral intermediate.
Emerging applications of this compound include its use as a precursor in the synthesis of potential anticancer agents. Research conducted at multiple academic institutions has demonstrated that derivatives of (2S)-2-(5-chloro-2-methoxyphenyl)oxirane show promising activity against various cancer cell lines, particularly in breast and prostate cancer models. These findings were presented at the 2023 American Chemical Society National Meeting.
While the current research landscape is promising, several challenges remain in the development of (2S)-2-(5-chloro-2-methoxyphenyl)oxirane-based therapeutics. These include the need for more comprehensive toxicity studies, improved formulation strategies, and better understanding of its metabolic fate in biological systems. Future research directions may focus on structure-activity relationship studies to optimize its pharmacological profile while minimizing potential side effects.
In conclusion, (2S)-2-(5-chloro-2-methoxyphenyl)oxirane (CAS: 2227799-01-9) represents an important compound in contemporary pharmaceutical research, with diverse applications ranging from drug synthesis to potential therapeutic uses. The continued investigation of this molecule and its derivatives is expected to yield valuable insights for the development of new chemical entities in multiple therapeutic areas.
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